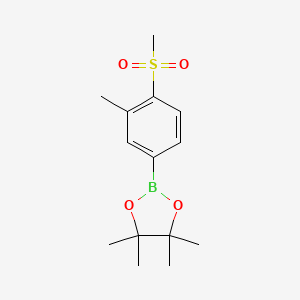
4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boron atom in the structure allows for unique reactivity, making this compound valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable dioxaborolane precursor. One common method involves the use of 3-methyl-4-(methylsulfonyl)phenylboronic acid, which is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
科学研究应用
4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the design of anticancer drugs and other therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and other proteins, inhibiting their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylsulfonyl group, which imparts distinct reactivity and properties. This functional group enhances the compound’s solubility and stability, making it particularly useful in various chemical and biological applications .
生物活性
4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS No. 1864802-09-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H21BO4S
- Molecular Weight : 296.19 g/mol
- Structure : The compound features a dioxaborolane ring with a sulfonyl group attached to a phenyl ring, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and anticancer properties. Below are key findings from the literature:
Antibacterial Activity
Recent studies have explored the antibacterial properties of dioxaborolane derivatives against resistant bacterial strains. For instance:
- Inhibition of β-lactamases : Compounds similar to 4,4,5,5-tetramethyl dioxaborolanes have shown effectiveness in inhibiting class A and C β-lactamases. This inhibition is crucial in restoring the efficacy of β-lactam antibiotics against resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .
Anticancer Activity
In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines:
- Growth Inhibition : Compounds derived from dioxaborolanes have demonstrated significant growth inhibition in various cancer cell lines while sparing non-tumorigenic cells. This selectivity suggests potential for therapeutic applications in oncology .
Table 1: Summary of Biological Activities
Detailed Case Study
A study published in a peer-reviewed journal investigated the structure-activity relationship (SAR) of various dioxaborolane derivatives. The researchers synthesized multiple analogs and tested their biological activities against resistant strains of bacteria and cancer cell lines. The findings revealed that modifications to the sulfonyl group significantly impacted both antibacterial potency and selectivity towards cancer cells .
The mechanism by which 4,4,5,5-tetramethyl dioxaborolane exerts its biological effects is still under investigation. Preliminary data suggest that:
- Inhibition of Enzymatic Activity : The presence of the boron atom may facilitate interactions with active sites of enzymes involved in bacterial resistance mechanisms.
- Induction of Apoptosis : In cancer cells, derivatives may trigger apoptotic pathways leading to cell death.
属性
分子式 |
C14H21BO4S |
|---|---|
分子量 |
296.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(3-methyl-4-methylsulfonylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4S/c1-10-9-11(7-8-12(10)20(6,16)17)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 |
InChI 键 |
QWFFEUGDAKZCAC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















